An In-depth Technical Guide to the Structure and Stereochemistry of 3,4-O-Isopropylidene-D-mannitol
An In-depth Technical Guide to the Structure and Stereochemistry of 3,4-O-Isopropylidene-D-mannitol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
D-mannitol, a naturally abundant and inexpensive sugar alcohol, serves as a cornerstone in chiral pool synthesis due to its inherent stereochemistry.[1][2] The strategic protection of its hydroxyl groups is paramount to its utility as a versatile chiral building block. This guide provides a detailed examination of a key derivative, 3,4-O-Isopropylidene-D-mannitol, focusing on its precise three-dimensional structure, stereochemical integrity, and the mechanistic underpinnings of its synthesis. We will explore how the selective installation of the isopropylidene ketal directs subsequent chemical transformations, making it an invaluable intermediate in the stereoselective synthesis of complex molecules and pharmaceutical agents.[3][4]
Introduction: Leveraging Chirality with Acetal Protecting Groups
In the field of asymmetric synthesis, the "chiral pool" refers to the collection of inexpensive, enantiomerically pure compounds derived from natural sources. D-mannitol is a prime example, offering a C₂-symmetric scaffold with six hydroxyl groups and four contiguous stereocenters.[2] However, the chemical equivalence of its hydroxyl groups (C1/C6, C2/C5, C3/C4) necessitates the use of protecting groups to achieve regioselective modifications.
Acetal and ketal formations are among the most robust methods for protecting 1,2- and 1,3-diols.[5][6] The reaction of a diol with a ketone or aldehyde under acidic conditions forms a cyclic acetal, effectively masking the hydroxyls' reactivity.[5] 3,4-O-Isopropylidene-D-mannitol is a product of such a strategy, where the central C3 and C4 hydroxyls of D-mannitol are selectively protected.[3] This protection scheme is foundational, as it leaves the terminal hydroxyl groups (C1, C2, C5, C6) accessible for further synthetic elaboration.
Molecular Structure and Physicochemical Properties
3,4-O-Isopropylidene-D-mannitol is a stable, crystalline solid that serves as a chemically protected derivative of D-mannitol.[3][7] This modification enhances its utility in organic synthesis by providing stability and enabling selective reactions at other positions on the mannitol backbone.[3]
Chemical Identity
| Property | Value | Source |
| Chemical Formula | C₉H₁₈O₆ | [8][9][10] |
| Molecular Weight | 222.24 g/mol | [8][9][10] |
| CAS Number | 3969-84-4 | [8][10] |
| IUPAC Name | (1R)-1-[(4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol | [9] |
| SMILES | CC1(OO">C@@HO)C | [9] |
| InChI Key | YCOMFYACDCWMMD-WCTZXXKLSA-N | [8][9] |
Physical Properties
| Property | Value | Source |
| Appearance | White to yellowish-white crystalline powder | [3][7] |
| Melting Point | 85-88 °C | [11] |
| Optical Activity | [α]₂₈/D +29° (c = 3 in H₂O) | [11] |
| Solubility | Soluble in polar solvents like water and alcohols | [7] |
A Deep Dive into Stereochemistry
The synthetic value of 3,4-O-Isopropylidene-D-mannitol is intrinsically linked to its well-defined stereochemistry, which originates from the parent D-mannitol molecule.
The D-Mannitol Backbone
D-mannitol possesses four chiral centers at C2, C3, C4, and C5. In its standard Fischer projection, the hydroxyl groups on C3 and C4 are oriented to the left, while those on C2 and C5 are to the right. This corresponds to the following absolute configurations: (2R, 3R, 4R, 5R). The molecule exhibits C₂ symmetry, with a rotational axis passing through the bond between C3 and C4.
Stereochemical Implications of Isopropylidenation
The formation of the isopropylidene ketal occurs between the syn-periplanar hydroxyl groups at the C3 and C4 positions. This reaction locks these two stereocenters into a five-membered 1,3-dioxolane ring.
-
Absolute Configuration: The IUPAC name, (1R)-1-[(4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol, precisely defines the stereochemistry.[9] The formation of the dioxolane ring preserves the original stereochemistry of the mannitol backbone. The chiral centers within the core structure are (4R, 5R) corresponding to the original C3 and C4 of mannitol.
-
Conformational Rigidity: The cyclic ketal structure imparts significant conformational rigidity. This rigidity is crucial as it orients the remaining side chains—the 1,2-dihydroxyethyl groups at C4 and C5 of the dioxolane ring—in a predictable manner, which is essential for stereocontrolled downstream reactions.
Caption: Core stereochemistry of 3,4-O-Isopropylidene-D-mannitol.
Synthesis and Mechanistic Insights
The preparation of 3,4-O-Isopropylidene-D-mannitol is a classic example of thermodynamically controlled selective protection.
The Principle of Selective Acetalization
While D-mannitol has three pairs of vicinal diols (1,2-, 3,4-, and 5,6-), the reaction with acetone under acidic catalysis preferentially forms the 3,4-O-isopropylidene derivative. This selectivity arises from the relative stability of the possible bicyclic products. The formation of a 1,2:3,4-bis-acetal would induce significant ring strain. In contrast, the formation of the 1,2:5,6-di-O-isopropylidene-D-mannitol is a kinetically favored product, but under thermodynamic equilibrium, the 3,4-mono-acetal can be favored under carefully controlled conditions.[12] However, the most common products from the direct reaction of mannitol and acetone are the 1,2:5,6-diacetonide and the 1,2:3,4:5,6-triacetonide.[13][14][15] The synthesis of the 3,4-monoacetal often requires specific reaction conditions to achieve good yields.
Experimental Protocol: Acid-Catalyzed Ketalization
The following protocol is a representative method adapted from established literature for the synthesis of protected mannitol derivatives.[1]
Objective: To selectively protect the C3 and C4 hydroxyl groups of D-mannitol.
Materials:
-
D-mannitol (1.0 eq)
-
Acetone (solvent and reagent)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Sodium Carbonate (Na₂CO₃) or Ammonium Hydroxide (NH₄OH) for neutralization
-
Anhydrous Sodium Sulfate (Na₂SO₄) for drying
Procedure:
-
Reaction Setup: To a flask containing acetone, add a catalytic amount of concentrated sulfuric acid and cool the mixture in an ice bath.
-
Addition of D-Mannitol: Slowly add D-mannitol to the cooled acetone/acid mixture in portions with vigorous stirring.
-
Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization: Once the reaction is complete, carefully neutralize the mixture by adding a base such as sodium carbonate or ammonium hydroxide until the pH is neutral.[1]
-
Workup: Filter the mixture to remove any inorganic salts. The filtrate is then concentrated under reduced pressure.
-
Extraction: The resulting residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of NaHCO₃ and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo to yield the crude product.
-
Purification: The crude 3,4-O-Isopropylidene-D-mannitol can be purified by column chromatography or recrystallization.
Caption: Synthetic workflow for 3,4-O-Isopropylidene-D-mannitol.
Utility in Stereoselective Synthesis
The primary value of 3,4-O-Isopropylidene-D-mannitol lies in its role as a versatile chiral intermediate.[3] By masking the central diol, it directs subsequent reactions to the terminal C1/C6 and C2/C5 hydroxyls.
-
Precursor to Other Building Blocks: It is a precursor to 1,2:5,6-di-O-isopropylidene-D-mannitol, another crucial chiral building block.[6][14] Oxidative cleavage of the C3-C4 bond in the di-protected mannitol yields two equivalents of the valuable 2,3-O-isopropylidene-D-glyceraldehyde.[6]
-
Synthesis of Bioactive Molecules: Its rigid, stereodefined structure has been exploited in the total synthesis of numerous natural products and pharmaceutical agents.[2] For instance, it has been used to construct the chiral backbone of molecules like (-)-Cleistenolide and chiral phospholane ligands for asymmetric catalysis.[1][4]
-
Flexibility in Synthesis: The isopropylidene group is stable to a wide range of reaction conditions but can be readily removed under acidic hydrolysis, allowing for deprotection at a later synthetic stage.[3][5]
Spectroscopic Characterization
Standard spectroscopic methods are used to confirm the structure of 3,4-O-Isopropylidene-D-mannitol.
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the two methyl groups of the isopropylidene moiety, typically as a singlet. The methine and methylene protons on the mannitol backbone would appear as complex multiplets.
-
¹³C NMR: The carbon spectrum would show distinct signals for the two equivalent methyl carbons and the quaternary ketal carbon, in addition to the six carbons of the mannitol skeleton.
-
IR Spectroscopy: The infrared spectrum would be characterized by a strong, broad absorption band for the O-H stretching of the four free hydroxyl groups, and C-O stretching bands for the alcohol and ketal functionalities.[9]
Conclusion
3,4-O-Isopropylidene-D-mannitol is more than just a protected sugar; it is a carefully crafted chiral building block that embodies the principles of stereocontrol in organic synthesis. Its rigid, C₂-symmetric structure, derived from the selective protection of D-mannitol, provides a predictable and versatile scaffold for the construction of complex, enantiomerically pure molecules. Understanding its precise stereochemistry and the logic behind its synthesis is fundamental for any researcher aiming to leverage the power of the chiral pool in drug discovery and development.
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